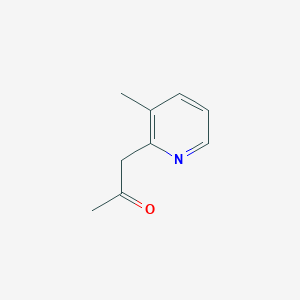

1-(3-Methylpyridin-2-yl)propan-2-one

描述

Overview of Chemical Compound "1-(3-Methylpyridin-2-yl)propan-2-one" in Organic Chemistry Research

This compound, a substituted pyridine (B92270) derivative, is a molecule of interest within the field of organic chemistry. Its structure, featuring a pyridine ring substituted with a methyl group at the 3-position and a propan-2-one group at the 2-position, presents a unique combination of functional groups that make it a potential building block in the synthesis of more complex molecules. The presence of both a basic nitrogen atom in the pyridine ring and a reactive ketone functionality allows for a variety of chemical transformations.

While extensive research specifically detailing the applications and reactivity of this compound is not widely available in publicly accessible literature, its structural motifs are found in various compounds of interest in medicinal and materials science. The strategic placement of the methyl and acetonyl groups on the pyridine ring influences the compound's electronic properties and steric environment, which in turn dictates its reactivity in chemical reactions.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 1-(3-methyl-2-pyridinyl)acetone sigmaaldrich.com |

| CAS Number | 39050-03-8 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁NO sigmaaldrich.com |

| InChI Key | GBHJULOPIKRXAE-UHFFFAOYSA-N sigmaaldrich.com |

Historical Development and Significance of Pyridine-Containing Ketones in Synthetic Chemistry

The journey of pyridine-containing ketones in synthetic chemistry is intrinsically linked to the broader history of pyridine itself. Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, was first isolated from coal tar in the 19th century. wikipedia.orgnih.gov Its unique structure, a benzene (B151609) ring where one methine group is replaced by a nitrogen atom, imparts distinct chemical properties that have been exploited by chemists for over a century. wikipedia.org

The development of synthetic methods to produce pyridine and its derivatives was a significant milestone in organic chemistry. Early methods were often low-yielding, but the increasing demand for these compounds spurred the development of more efficient routes. wikipedia.org Notable among these are several named reactions that have become fundamental in heterocyclic chemistry:

Hantzsch Pyridine Synthesis: Described in 1881 by Arthur Rudolf Hantzsch, this method typically involves a multi-component reaction between a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.orgfiveable.me It provides a versatile route to a wide range of substituted pyridines. fiveable.me

Chichibabin Pyridine Synthesis: Reported in 1924 by Aleksei Chichibabin, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org Despite often having modest yields, its use of inexpensive starting materials has made it valuable for industrial-scale production. wikipedia.org

Kröhnke Pyridine Synthesis: Discovered by Fritz Kröhnke, this method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. nih.govwikipedia.org This synthesis has proven to be a powerful tool for creating polysubstituted pyridines. nih.gov

The synthesis of ketones attached to a pyridine ring, such as 2-acetylpyridine (B122185), a close structural analog of this compound, has also been an area of significant research. Methods for their preparation include the acylation of bromopyridines using Grignard reagents and various oxidation and condensation reactions. wikipedia.orggoogle.comgoogle.com

Pyridine-containing ketones are valuable intermediates in the synthesis of a diverse array of more complex molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and alkenes, providing a gateway to a wide range of chemical structures. Furthermore, the pyridine ring itself can be functionalized, allowing for the introduction of additional substituents. The combination of these reactive sites makes pyridine-containing ketones versatile building blocks in the construction of pharmaceuticals, agrochemicals, and novel materials. scielo.br For instance, condensation reactions of 2-acetylpyridine with aldehydes can lead to the formation of chalcones and subsequently to complex heterocyclic systems like terpyridines, which are important ligands in coordination chemistry. rsc.org

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylpyridin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHJULOPIKRXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586312 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39050-03-8 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in the propan-2-one side chain is a prominent site for chemical modification. The carbon atom of this group is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This polarity governs its participation in reduction, oxidation, and nucleophilic addition reactions.

The ketone functionality of 1-(3-methylpyridin-2-yl)propan-2-one can be readily reduced to a secondary alcohol, yielding 1-(3-methylpyridin-2-yl)propan-2-ol. This transformation is typically achieved using complex metal hydrides. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol.

Table 1: Predicted Reduction Reactions of the Carbonyl Moiety

| Reaction Type | Typical Reagents | Expected Product |

|---|

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. The oxidation of this compound would require harsh conditions and strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Such reactions are typically not synthetically useful as they can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, potentially resulting in the formation of carboxylic acids, including 3-methylpicolinic acid, along with other degradation products. The pyridine (B92270) ring itself can also be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide, which can complicate the reaction. chemicalbook.com

The electrophilic carbon of the carbonyl group is a prime target for a wide array of nucleophiles. masterorganicchemistry.comwikipedia.org This reaction, known as 1,2-nucleophilic addition, breaks the C=O pi bond and forms a new carbon-nucleophile sigma bond, resulting in a tetrahedral intermediate that is typically protonated to yield an alcohol. wikipedia.org

Key examples of nucleophilic addition include:

Grignard Reactions: Organometallic reagents, such as methylmagnesium bromide (CH₃MgBr), act as potent carbon nucleophiles. Reaction with this compound, followed by an acidic workup, would produce a tertiary alcohol, 2-(3-methylpyridin-2-yl)-1,1-dimethylethanol. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, replacing the C=O with a C=CR₂ group.

Table 2: Predicted Nucleophilic Addition Reactions of the Carbonyl Moiety

| Reaction Type | Typical Reagents | Expected Product Class |

|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr), then H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin |

Pyridine Ring Reactivity and Substitutions

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property makes it generally unreactive toward electrophilic attack but activated toward nucleophilic substitution, particularly at positions 2, 4, and 6. stackexchange.com The reactivity of the ring in this compound is further modulated by the existing substituents: an electron-donating methyl group at C3 and the acetonyl group at C2.

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). utexas.edu The reaction requires forceful conditions, and the nitrogen atom is often protonated in the acidic media used for many EAS reactions (e.g., nitration, sulfonation), which further deactivates the ring by introducing a positive charge. rsc.orglibretexts.org

In this compound, the directing effects of the substituents must be considered.

The nitrogen atom strongly directs incoming electrophiles to the C3 and C5 positions (meta).

The methyl group at C3 is an activating, ortho-para director, favoring substitution at C2, C4, and C6.

The acetonyl group at C2 is generally considered to be a deactivating, meta-director.

Considering these combined influences, the C3 position is already substituted. The C2 and C6 positions are deactivated by proximity to the nitrogen and the C2-substituent. Therefore, the most likely, albeit still difficult, positions for electrophilic attack are C4 and C5. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 4-nitro and 5-nitro derivatives in low yields. masterorganicchemistry.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Methyl-4-nitropyridin-2-yl)propan-2-one and 1-(3-Methyl-5-nitropyridin-2-yl)propan-2-one |

The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), with reactivity highest at the C2, C4, and C6 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comvaia.com

For an SₙAr reaction to occur, a good leaving group (such as a halide) must be present on the ring. The parent compound, this compound, does not possess such a leaving group. However, if the molecule were first functionalized, for instance, through halogenation to introduce a chlorine or bromine atom at the C4 or C6 position, these derivatives would become excellent substrates for SₙAr. A strong nucleophile, such as an alkoxide, amine, or thiol, could then displace the halide. youtube.comnih.gov For example, a hypothetical 4-chloro-1-(3-methylpyridin-2-yl)propan-2-one could react with sodium methoxide (B1231860) to yield 4-methoxy-1-(3-methylpyridin-2-yl)propan-2-one.

Advanced Derivatization for Specialized Applications

Ketones readily react with hydroxylamine (B1172632) to form oximes. This reaction is a classic method for derivatizing carbonyl compounds. arpgweb.com The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base like pyridine or sodium acetate (B1210297), yields this compound oxime. orgsyn.orgnih.gov Oximes are valuable synthetic intermediates and can be used in the synthesis of other nitrogen-containing heterocycles. orgsyn.orgresearchgate.net

The general reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl) | Base (e.g., Pyridine or NaOAc), Ethanol, Reflux | This compound oxime |

The synthesis of amide derivatives from a ketone precursor like this compound is a multi-step process. A common and effective route is through the Beckmann rearrangement of the corresponding oxime derivative. The oxime, synthesized as described in the previous section, can be treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid) to induce rearrangement, yielding an N-substituted amide. Amide derivatives are of significant interest due to their prevalence in biologically active molecules. sphinxsai.com

The proposed synthetic pathway involves two key steps:

Oximation: Conversion of the ketone to its corresponding oxime.

Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to form the amide.

| Step | Intermediate/Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | NH₂OH·HCl, Base | This compound oxime |

| 2 | This compound oxime | H₂SO₄ or PPA | N-(3-methylpyridin-2-yl)acetamide or N-acetyl-3-methylpicolinamine |

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can form a coordinate covalent bond with a metal ion. wikipedia.orgresearchgate.net The compound this compound can act as a ligand, coordinating to various transition metals. jscimedcentral.com Coordination can occur solely through the pyridine nitrogen (monodentate ligand) or potentially as a bidentate ligand involving both the pyridine nitrogen and the carbonyl oxygen, forming a stable chelate ring. The formation of such complexes can significantly alter the electronic and steric properties of the organic molecule. nih.gov

These complexes are synthesized by reacting the pyridine derivative with a metal salt in a suitable solvent.

| Ligand | Metal Salt Example | Potential Coordination Mode | Complex Geometry Example |

|---|---|---|---|

| This compound | Copper(II) Chloride (CuCl₂) | Bidentate (N, O) | Square planar or distorted octahedral |

| Nickel(II) Chloride (NiCl₂) | Bidentate (N, O) | Octahedral (e.g., [Ni(L)₂Cl₂]) | |

| Cobalt(II) Chloride (CoCl₂) | Bidentate (N, O) | Tetrahedral or Octahedral |

Although this compound is achiral, its chemical structure contains a prochiral center at the C1 position. Derivatization can be employed to introduce a chiral center, allowing for the determination of enantiomeric purity if an asymmetric synthesis were performed. A common strategy involves the reduction of the ketone to a secondary alcohol, creating a chiral center at C2. This racemic alcohol can then be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of diastereomeric esters. mdpi.com

These diastereomers exhibit distinct signals in NMR spectroscopy (¹H, ¹⁹F, or ¹³C), allowing for the quantification of the enantiomeric ratio. acs.org Alternatively, the diastereomeric derivatives can often be separated using standard chromatographic techniques like HPLC. mdpi.comresearchgate.net

| Step | Objective | Reagents/Method | Analytical Technique |

|---|---|---|---|

| 1 | Create Chiral Center | Reduction of ketone (e.g., with NaBH₄) to form 1-(3-Methylpyridin-2-yl)propan-2-ol | - |

| 2 | Form Diastereomers | Reaction with a Chiral Derivatizing Agent (e.g., Mosher's acid chloride) | - |

| 3 | Quantify Enantiomeric Ratio | Analysis of the diastereomeric mixture | NMR Spectroscopy or Chiral HPLC |

Mechanistic Investigations of Reactions Involving 1 3 Methylpyridin 2 Yl Propan 2 One

Reaction Pathway Elucidation

Currently, there is a lack of published studies detailing the specific reaction pathways of 1-(3-methylpyridin-2-yl)propan-2-one. Such studies would typically involve identifying intermediates and final products under various reaction conditions to map the step-by-step transformation of the molecule.

Role of Catalysts and Reagents

While general principles of catalysis can be applied, the specific effects of different catalysts and reagents on the reactions of this compound have not been systematically investigated. Research in this area would explore how different catalysts (e.g., acids, bases, metal complexes) and reagents influence reaction rates, selectivity, and the formation of different products.

Transition State Analysis

Experimental and computational transition state analysis is a powerful tool for understanding reaction mechanisms at a molecular level. This involves characterizing the high-energy transition state structures that connect reactants to products. No such analyses have been reported for reactions involving this compound.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating reaction mechanisms. These studies can provide detailed energetic profiles of reaction pathways and visualize transition state geometries. A search of the scientific literature did not yield any computational studies focused on the mechanistic aspects of this compound.

Advanced Analytical Characterization Methodologies

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure and electronic properties of a compound. A combination of methods would be necessary for an unambiguous characterization of 1-(3-Methylpyridin-2-yl)propan-2-one.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman).

FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ketone group, typically in the range of 1700-1725 cm⁻¹. Other significant bands would include C-H stretching vibrations from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the pyridine (B92270) ring.

FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700 - 1725 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would likely show absorptions corresponding to π→π* transitions associated with the pyridine ring and n→π* transitions associated with the carbonyl group. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis.

Mass Spectrometry (ESI-MS/MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

ESI-MS/MS: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) would be used to determine the mass of the protonated molecule [M+H]⁺ and to study its fragmentation patterns. This fragmentation data provides valuable clues about the molecule's structure.

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the precise elemental formula, confirming that the composition is C₉H₁₁NO.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Thermal Analysis Techniques (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is used to study the thermal stability of a compound. By monitoring the mass of a sample as a function of temperature, TGA can determine the temperatures at which the compound decomposes. This provides information about its stability and potential shelf-life.

Chromatographic Separation and Purity Assessment (Liquid Chromatography, Supercritical Fluid Chromatography, Thin Layer Chromatography)

Chromatographic techniques are fundamental for separating this compound from potential impurities, starting materials, or side-products generated during its synthesis. The choice of method depends on the required resolution, scale, and analytical goal, from rapid reaction monitoring to high-resolution purity assessment.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound with high accuracy. A common approach is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By employing a gradient elution—where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase is increased over time—a wide range of impurities with varying polarities can be resolved and quantified. A Diode Array Detector (DAD) or a UV detector set to an appropriate wavelength can be used for detection, leveraging the chromophoric nature of the pyridine ring.

Table 1: Illustrative HPLC Purity Analysis of this compound

This table presents hypothetical data for demonstrating the separation of the target compound from potential impurities using a standard reversed-phase HPLC method.

| Compound | Retention Time (min) | Peak Area (%) | Identification |

| Impurity A | 4.2 | 0.15 | More Polar Impurity |

| This compound | 8.5 | 99.75 | Product |

| Impurity B | 10.1 | 0.10 | Less Polar Impurity |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a type of normal-phase chromatography, excelling at the separation of compounds that are soluble in less polar solvents. For this compound, SFC can offer faster analysis times and reduced solvent consumption compared to traditional normal-phase LC. Polar co-solvents (modifiers) like methanol (B129727) or 2-propanol are typically added to the supercritical CO2 to modulate the mobile phase strength and achieve the desired separation on a polar stationary phase (e.g., silica (B1680970), diethylamine, or cyano-bonded phases).

Table 2: Exemplary SFC Method Development for this compound

This table illustrates how changing the modifier in an SFC system can affect the retention and separation of the compound.

| Modifier (5% in CO₂) | Retention Time (min) | Peak Shape |

| Methanol | 2.8 | Symmetrical |

| Ethanol | 3.5 | Symmetrical |

| 2-Propanol | 4.1 | Broad |

Thin Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress and assessing fraction purity during purification. A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes. The separation occurs as the mobile phase ascends the plate via capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase. The resulting spots are visualized, often under UV light. The Retention Factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

Table 3: Hypothetical TLC Rƒ Values for Reaction Monitoring

This table shows typical Rƒ values in different solvent systems, demonstrating how TLC can distinguish the product from its precursors.

| Compound | Rƒ (30% EtOAc/Hexane) | Rƒ (50% EtOAc/Hexane) |

| Starting Material | 0.65 | 0.80 |

| This compound | 0.40 | 0.62 |

| Byproduct | 0.35 | 0.55 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a newly synthesized compound. This destructive method involves the complete combustion of a small, precise amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then quantitatively measured by a detector. The weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample are determined and compared against the theoretical values calculated from the compound's proposed molecular formula. For a sample of this compound, the experimental results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to verify its elemental composition and support its high purity.

Table 4: Elemental Analysis Data for this compound

Comparison of theoretical and hypothetical experimental elemental composition for C₉H₁₁NO (Molecular Weight: 149.19 g/mol ).

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 72.46 | 72.31 | -0.15 |

| Hydrogen (H) | 7.43 | 7.49 | +0.06 |

| Nitrogen (N) | 9.39 | 9.35 | -0.04 |

| Oxygen (O) | 10.72 | Not Determined | N/A |

Note: Oxygen is typically calculated by difference and not directly measured in standard CHN analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculation Approaches

The foundation of computational analysis lies in the selection of appropriate quantum chemical methods. These methods are chosen based on a balance between computational cost and accuracy, aiming to model the electronic structure of the molecule as precisely as possible.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules, including pyridine (B92270) derivatives. daneshyari.comscielo.br The B3LYP hybrid functional is a commonly employed method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govmostwiedzy.pl This approach has demonstrated reliability in predicting the geometric and electronic properties of a wide range of organic molecules. scielo.br For pyridine and its derivatives, DFT calculations are instrumental in determining electron affinities and potential energy curves, which are crucial for understanding their behavior in various chemical environments. mostwiedzy.pl

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying molecular systems. The Hartree-Fock (HF) method provides a fundamental approximation of the molecular orbital theory. To account for electron correlation, which is neglected in the HF method, Møller-Plesset perturbation theory of the second order (MP2) is often utilized. mostwiedzy.plresearchgate.net Non-empirical quantum-chemical calculations on pyridine and its substituted derivatives using RHF and MP2 methods have been shown to effectively describe the charge distribution within the pyridine ring. researchgate.net

Selection of Basis Sets (e.g., 6-31G*, 6-311++G(d,p))

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For pyridine derivatives, Pople-style basis sets are frequently used. The 6-31G* basis set is often sufficient for initial geometry optimizations and frequency calculations. mostwiedzy.pl For more precise results, larger basis sets such as 6-311++G(d,p) are employed. researchgate.net This larger basis set includes diffuse functions (++) to better describe anions and excited states, as well as polarization functions (d,p) to allow for more flexibility in the shape of the orbitals. The inclusion of diffuse functions is particularly important for accurately calculating vertical electron affinities. mostwiedzy.pl

Molecular Structure and Geometry Optimization

A crucial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For substituted pyridines, this involves determining the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Theoretical calculations for the related compound, 2-acetylpyridine (B122185), indicate that the cis conformer, where the carbonyl oxygen is oriented towards the nitrogen atom of the pyridine ring, is the most stable. nih.gov This stability is a result of the electronic interactions between the substituent and the pyridine ring. The optimized geometry provides the foundation for all subsequent calculations, including vibrational and electronic properties.

| Bond | Typical Calculated Bond Length (Å) for a 2-acylpyridine derivative |

|---|---|

| N1-C2 | 1.34 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

| C2-C7 | 1.50 |

| C7=O8 | 1.22 |

Vibrational Spectra Simulation and Potential Energy Distribution Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying and characterizing molecules. Computational methods allow for the simulation of these spectra, which can aid in the assignment of experimentally observed vibrational bands.

Following geometry optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is crucial for understanding the nature of the molecular vibrations. For example, in pyridine derivatives, the C=O stretching vibration of the acetyl group is a characteristic band that can be precisely assigned using PED. dergipark.org.tr

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) for a 2-acylpyridine derivative | Description based on PED |

|---|---|---|

| ν(C=O) | ~1700 | C=O stretching |

| Pyridine ring stretching | 1600-1400 | Mixed C-C and C-N stretching in the ring |

| CH₃ symmetric stretching | ~2930 | Symmetric C-H stretching of the methyl group |

| CH₃ asymmetric stretching | ~3000 | Asymmetric C-H stretching of the methyl group |

| Pyridine ring breathing | ~1000 | In-phase stretching of all ring bonds |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT calculations provide valuable information about the electronic structure, including the distribution of electrons and the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity.

Furthermore, various reactivity descriptors can be calculated from the electronic structure data. These include ionization potential, electron affinity, global hardness, chemical potential, and global electrophilicity. researchgate.net These descriptors provide a quantitative framework for predicting the chemical behavior of the molecule. For substituted pyridines, the nature and position of the substituents significantly influence these electronic properties and, consequently, their reactivity. researchgate.net

| Property | Typical Calculated Value (eV) for a 2-acylpyridine derivative | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical stability and reactivity |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

For 1-(3-Methylpyridin-2-yl)propan-2-one, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly the nitrogen atom and the substituted methyl group, which act as electron-donating centers. The LUMO, conversely, is anticipated to be distributed over the propan-2-one moiety, especially the carbonyl group, which is an electron-withdrawing region. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, indicating that the molecule can be easily excited. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

In the MEP map of this compound, the most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these the primary sites for electrophilic interactions. The hydrogen atoms, particularly those on the methyl groups and the pyridine ring, would exhibit the most positive potential, indicating them as likely sites for nucleophilic attack. nih.gov

Table 2: Illustrative Molecular Electrostatic Potential Values

| Region | Expected Potential (kcal/mol) | Color Code |

|---|---|---|

| Carbonyl Oxygen | -40 to -55 | Red |

| Pyridine Nitrogen | -30 to -45 | Red |

| Hydrogen Atoms | +20 to +35 | Blue |

Electrophilicity Index and Fukui Functions

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energy levels. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function for nucleophilic attack (f+) indicates the propensity of an atomic site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. For this compound, the carbonyl carbon is expected to have the highest f+ value, making it the most susceptible to nucleophilic attack. The pyridine nitrogen and the carbon atoms of the ring are likely to have the highest f- values, indicating them as the primary sites for electrophilic attack.

Table 3: Illustrative Reactivity Descriptors

| Parameter | Expected Value |

|---|---|

| Electrophilicity Index (ω) | 1.5 - 2.5 eV |

| Max f+ (Carbonyl Carbon) | > 0.1 |

| Max f- (Pyridine Ring) | > 0.1 |

Bonding and Charge Delocalization Analysis (Natural Bond Orbital (NBO) Analysis, Electron Localization Function (ELF))

The Electron Localization Function (ELF) provides a visual representation of electron pair localization in a molecule, helping to identify bonding and non-bonding electron pairs. In the ELF plot of this compound, high localization would be observed around the covalent bonds and the lone pair regions of the nitrogen and oxygen atoms.

Table 4: Illustrative NBO Analysis - Key Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) of pyridine | 15 - 25 |

| LP(2) O | π*(C-C) of pyridine | 5 - 15 |

| π(C-C) of pyridine | π*(C-C) of pyridine | 20 - 30 |

Conformational Analysis and Stability Studies

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule by exploring the potential energy surface as a function of dihedral angles. For this compound, the key rotational barriers would be around the single bonds connecting the pyridine ring to the propanone side chain. The most stable conformer would likely be the one that minimizes steric hindrance between the methyl group on the pyridine ring and the propanone moiety. Theoretical calculations would reveal the relative energies of different conformers and the energy barriers for their interconversion.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These properties are important for applications in optoelectronics and photonics. The key NLO parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). bldpharm.com In this compound, the methyl-substituted pyridine ring acts as an electron donor and the carbonyl group as an electron acceptor, connected by a σ-bond framework. This arrangement could lead to a moderate NLO response. The magnitude of the first-order hyperpolarizability is a key indicator of the second-harmonic generation efficiency of the material. bldpharm.com

Table 5: Illustrative Non-Linear Optical Properties

| Parameter | Expected Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.0 - 4.0 |

| Polarizability (α) | 90 - 110 |

| First Hyperpolarizability (β) | 100 - 300 |

Intermolecular Interaction Studies (Hirshfeld Surface Analysis, Fingerprint Plots)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. mdpi.com

For this compound, the Hirshfeld surface analysis is expected to reveal the presence of C-H···O and C-H···N hydrogen bonds, which would be the dominant interactions governing the crystal packing. Fingerprint plots provide a two-dimensional summary of the intermolecular contacts, showing the percentage contribution of different types of interactions. The most significant contributions are anticipated to come from H···H, C···H, and O···H contacts. mdpi.com

Table 6: Illustrative Contributions to the Hirshfeld Surface

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 10 - 20 |

| N···H / H···N | 5 - 10 |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

The chemical compound 1-(3-Methylpyridin-2-yl)propan-2-one is a versatile bifunctional molecule that holds significant potential as a synthetic intermediate and building block in organic synthesis. Its structure, featuring a nucleophilic pyridine (B92270) ring, an electrophilic ketone carbonyl group, and an acidic α-carbon, allows for a diverse range of chemical transformations. This strategic combination of functional groups makes it a valuable precursor for constructing more complex molecular architectures, particularly in the fields of medicinal and materials chemistry.

常见问题

Q. What methodologies validate the compound’s role in catalytic cycles (e.g., as a ligand)?

- Answer : X-ray Absorption Spectroscopy (XAS) probes metal coordination. Cyclic Voltammetry (CV) assesses redox behavior. Kinetic studies (e.g., variable-temperature NMR) map ligand-exchange rates .

Methodological Notes

- Crystallography : SHELX programs remain the gold standard for small-molecule refinement. Use Olex2 for structure solution .

- Biological Assays : Include positive/negative controls and validate results with CRISPR/Cas9 gene-edited cell lines .

- Data Reproducibility : Deposit raw spectral and crystallographic data in repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。